molecular formula C14H18ClNO2S B2912773 2-(2-chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide CAS No. 1448070-36-7

2-(2-chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide

Cat. No. B2912773
CAS RN: 1448070-36-7
M. Wt: 299.81
InChI Key: GFOVDXOZGHOBQJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CTM and belongs to the class of compounds known as thioamides.

Mechanism of Action

The exact mechanism of action of CTM is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that CTM can effectively reduce inflammation and pain in various animal models of inflammation. It has also been shown to have a good safety profile with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

CTM has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has good stability under various conditions. However, one of the limitations of using CTM in laboratory experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on CTM. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of its potential use in the treatment of other inflammatory conditions such as multiple sclerosis and psoriasis. Additionally, further research is needed to fully elucidate the mechanism of action of CTM and to identify any potential long-term adverse effects of its use.

Synthesis Methods

The synthesis of CTM involves a multi-step process that starts with the reaction of 2-chlorobenzoyl chloride with N-methylmorpholine to form 2-chlorobenzoyl-N-methylmorpholine. This intermediate is then reacted with 3-methoxytetrahydrothiophene to form 2-(2-chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide.

Scientific Research Applications

CTM has been extensively studied for its potential therapeutic applications. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2S/c1-18-14(6-7-19-10-14)9-16-13(17)8-11-4-2-3-5-12(11)15/h2-5H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOVDXOZGHOBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide

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